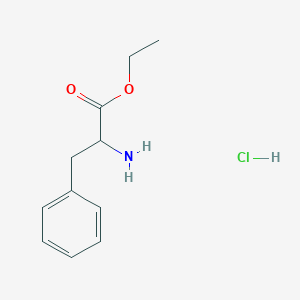

Ethyl 2-amino-3-phenylpropanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFQPLFYTKMCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941733 | |

| Record name | Ethyl phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19881-53-9 | |

| Record name | Phenylalanine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19881-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-phenyl-DL-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-phenyl-DL-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

This one-pot method involves protonating L-phenylalanine’s amino group with hydrochloric acid (HCl), followed by Fischer esterification of the carboxylic acid with ethanol. The HCl serves dual roles: catalyzing ester formation and stabilizing the amino group as a hydrochloride salt.

Procedure and Optimization

-

Reagents : L-Phenylalanine (1 equiv), absolute ethanol (5–10 equiv), concentrated HCl (3–5 equiv).

-

Conditions : Reflux at 80–90°C for 12–24 hours under inert atmosphere.

-

Workup : Post-reaction, the mixture is concentrated under reduced pressure, and the residue is recrystallized from ethanol-diethyl ether to yield white crystals.

Yield : 70–85% after purification.

Advantages : Simplicity, high atom economy, and minimal byproducts.

Synthesis of Ethyl 2-Nitro-3-Phenylpropanoate

Benzaldehyde condenses with ethyl nitroacetate in toluene under piperidine catalysis, forming ethyl 3-phenyl-2-nitropropanoate via a Knoevenagel reaction. The nitro group is subsequently reduced to an amine.

Reduction to Amino Ester

-

Reductant : Sodium borohydride (NaBH₄) in isopropanol at reflux.

-

Acidification : Post-reduction, acetic acid quenches excess borohydride, and HCl addition protonates the amine to form the hydrochloride salt.

Yield : 50–65% after chromatography.

Challenges : Requires strict anhydrous conditions and careful handling of nitro intermediates.

Comparative Analysis of Synthetic Methods

| Parameter | Direct Esterification | Nitro Reduction Pathway |

|---|---|---|

| Reaction Time | 12–24 hours | 24–48 hours |

| Yield | 70–85% | 50–65% |

| Purity (HPLC) | ≥98% | ≥95% |

| Key Advantage | Single-step process | Applicable to analogs |

The direct method excels in efficiency, whereas the nitro reduction route offers flexibility for structural analogs.

Analytical Validation and Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms ≥98% purity for the direct esterification product.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: S-Adenosylmethionine undergoes various biochemical reactions, including:

Methylation: Transfers a methyl group to substrates such as DNA, RNA, proteins, and lipids.

Transsulfuration: Converts to S-adenosylhomocysteine, which is further metabolized to homocysteine.

Aminopropylation: Involved in the synthesis of polyamines

Common Reagents and Conditions:

Methylation Reactions: Typically involve methyltransferases and occur under physiological conditions.

Transsulfuration Reactions: Require the presence of specific enzymes such as cystathionine beta-synthase.

Aminopropylation Reactions: Catalyzed by enzymes like spermidine synthase

Major Products:

Methylation: Produces methylated substrates and S-adenosylhomocysteine.

Transsulfuration: Produces homocysteine and other sulfur-containing compounds.

Aminopropylation: Produces polyamines such as spermidine and spermine

Scientific Research Applications

Pharmaceutical Applications

- Neuroprotective Agent : Ethyl 2-amino-3-phenylpropanoate hydrochloride has been investigated for its potential neuroprotective effects. Its structural similarity to neurotransmitters suggests it may influence neurotransmitter levels in the brain, potentially providing therapeutic benefits for neurological disorders.

- Precursor for Neurotransmitter Synthesis : The compound may serve as a precursor in synthesizing biologically active molecules, including phenylethylamine (PEA), which is involved in mood regulation and cognitive functions. This property makes it a candidate for developing drugs targeting mood disorders and cognitive impairments.

- Synthesis of Other Compounds : this compound can be utilized as an intermediate in synthesizing various pharmaceuticals. Its ability to undergo specific chemical reactions allows for modifications that can lead to new therapeutic agents.

Research Applications

- Medicinal Chemistry Studies : Researchers have explored the synthesis pathways of this compound, emphasizing its role in creating derivatives with enhanced biological activities. Methods such as acylation of L-phenylalanine ethyl ester have been reported for its synthesis, showcasing its relevance in medicinal chemistry.

- Biological Activity Investigations : Studies have shown that this compound interacts with various biological targets, highlighting its importance in understanding how structural modifications influence pharmacological profiles. The compound's interactions with neurotransmitter systems are particularly noteworthy.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated that the compound could significantly reduce neuronal damage and improve cognitive functions, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Case Study 2: Synthesis and Derivative Development

Another research effort focused on synthesizing derivatives of this compound to enhance its biological activity. Various derivatives were tested for their efficacy in modulating neurotransmitter levels, demonstrating that specific structural changes could lead to improved therapeutic outcomes.

Mechanism of Action

S-Adenosylmethionine exerts its effects primarily through the donation of methyl groups in transmethylation reactions. It interacts with various methyltransferases to transfer its methyl group to substrates such as DNA, RNA, proteins, and lipids. This methylation process regulates gene expression, protein function, and lipid metabolism. Additionally, S-Adenosylmethionine is involved in the synthesis of polyamines and the transsulfuration pathway, contributing to cellular growth, repair, and detoxification .

Comparison with Similar Compounds

Structural Analogues: Ester Group Variations

Ethyl 2-amino-3-phenylpropanoate hydrochloride belongs to a family of amino acid esters with varying ester groups. Key comparisons include:

Key Insight : The ethyl group balances solubility and reactivity, making it versatile for diverse applications, while bulkier esters (e.g., cyclopentyl) may enhance pharmacokinetic properties .

Aromatic Ring Substitutions

Variations in the phenyl group’s substitution pattern significantly alter biological activity:

| Compound Name | Substituent Pattern | Key Features | References |

|---|---|---|---|

| Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride | 1-Naphthyl (vs. phenyl) | Increased π-π stacking interactions; explored in anticancer research | |

| Ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate | 2,3-Dichloro-6-nitro groups | Enhanced electrophilicity; used in enzyme inhibition studies | |

| Ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate hydrochloride | Phenolic hydroxy and isopropylamino groups | β-Adrenergic receptor modulation; potential cardiovascular applications |

Key Insight : Electron-withdrawing groups (e.g., nitro, chloro) increase reactivity, while extended aromatic systems (e.g., naphthyl) improve target binding .

Fluorinated Derivatives

Fluorine substitution introduces unique physicochemical properties:

| Compound Name | Fluorine Substitution | Key Advantages | References |

|---|---|---|---|

| Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride | CF₃ group at β-carbon | Enhanced metabolic stability and bioavailability; used in antiviral research | |

| Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride | CF₃ group (no cyclopropyl) | Improved membrane permeability in CNS drug candidates |

Key Insight : Trifluoromethyl groups increase electronegativity and resistance to enzymatic degradation, making fluorinated analogs promising for drug development .

Functional Group Modifications

Alterations in the amino or carboxyl groups yield distinct profiles:

Key Insight : Secondary amines or sulfur-containing moieties modify electronic properties and expand application scope .

Biological Activity

Overview

Ethyl 2-amino-3-phenylpropanoate hydrochloride, also known as L-Phenylalanine ethyl ester hydrochloride, is a compound that exhibits significant biological activity due to its structural characteristics, which include an amino group, a hydroxyl group, and a phenyl group attached to a propanoate backbone. This compound is primarily studied for its potential roles in metabolic pathways, enzyme interactions, and therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 3182-93-2

- Molecular Formula : C11H16ClNO2

- Molecular Weight : 229.7 g/mol

- SMILES : Cl.CCOC(=O)C(N)CC1=CC=CC=C1

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of both amino and hydroxyl groups allows for hydrogen bonding with enzymes and receptors, potentially modulating their activity. This interaction can influence several metabolic pathways, leading to various biological effects.

Enzyme Interactions

Research indicates that this compound can act as an inhibitor or modulator of specific enzymes. For instance:

- It has been studied for its effects on enzyme inhibition, particularly in metabolic pathways related to amino acid metabolism.

- The compound may influence the activity of enzymes involved in the synthesis and degradation of neurotransmitters, suggesting potential implications in neurological functions.

Therapeutic Potential

This compound has been investigated for various therapeutic applications:

- Analgesic Effects : Preliminary studies suggest that it may exhibit pain-relieving properties.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in cellular models.

Study on Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the effects of this compound on specific enzymes involved in metabolic pathways. The findings indicated that the compound could inhibit certain enzymes with a moderate binding affinity, suggesting its potential as a lead compound in drug development for metabolic disorders.

Synthesis and Biological Evaluation

In another research effort, the synthesis of various derivatives of this compound was reported. These derivatives were evaluated for their biological activity, revealing that modifications to the phenyl ring significantly affected their potency as enzyme inhibitors. The most active derivatives exhibited IC50 values in the low micromolar range against target enzymes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Amino and hydroxyl groups present | Enzyme inhibition, potential analgesic |

| 2-Amino-3-hydroxy-3-phenyl-propionic acid | Hydroxyl group only | Limited biological activity |

| Ethyl 3-Amino-3-(4-fluorophenyl) propanoate | Fluorine substitution on phenyl ring | Enhanced enzyme inhibition |

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 2-amino-3-phenylpropanoate hydrochloride be optimized to improve yield and purity?

- Methodological Approach :

- Reaction Conditions : Use anhydrous solvents (e.g., ethanol or THF) to minimize hydrolysis. Catalytic HCl gas or concentrated HCl in ethanol can enhance esterification efficiency .

- Purification : Employ recrystallization from ethanol/ether mixtures to remove unreacted starting materials. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Yield Improvement : Optimize stoichiometry (e.g., 1.2:1 molar ratio of L-phenylalanine to ethanol in HCl) and reflux time (typically 6–12 hours) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Analytical Workflow :

- NMR : Use -NMR (DMSO-d6) to confirm the presence of the ethyl ester (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 7.2–7.4 ppm). -NMR resolves the carbonyl (δ 170–175 ppm) and quaternary carbons .

- IR : Key peaks include N–H stretch (3300–3500 cm), ester C=O (1720–1740 cm), and aromatic C–C (1450–1600 cm) .

- Mass Spectrometry : ESI-MS in positive mode confirms the molecular ion ([M+H] at m/z 229.7) and fragmentation patterns (e.g., loss of HCl) .

Q. What are the best practices for ensuring the stability of this compound during storage?

- Stability Protocol :

- Storage : Store at 2–8°C in airtight, amber vials under inert gas (argon or nitrogen) to prevent hygroscopic degradation .

- Monitoring : Perform periodic HPLC analysis (e.g., every 3 months) to detect hydrolysis products like 3-phenylpropanoic acid .

Advanced Research Questions

Q. How can enantiomeric purity be determined for this compound derivatives?

- Enantioselective Analysis :

- Chiral HPLC : Use a Chiralpak AD-H column (n-hexane/isopropanol, 90:10) with UV detection at 254 nm. Retention times differentiate (S)- and (R)-enantiomers .

- NMR with Chiral Shift Reagents : Eu(hfc) induces splitting of α-proton signals (δ 3.8–4.2 ppm) for enantiomeric ratio quantification .

- Circular Dichroism (CD) : Monitor Cotton effects near 220 nm to confirm stereochemical integrity .

Q. How should kinetic studies be designed to investigate the hydrolysis of this compound under varying pH?

- Experimental Design :

- Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers. Maintain ionic strength (0.1 M KCl) to minimize secondary effects .

- HPLC Monitoring : Quantify residual ester and hydrolysis products (e.g., 3-phenylpropanoic acid) at timed intervals. Calculate rate constants () via first-order kinetics .

- Activation Energy : Perform Arrhenius analysis (temperatures 25–60°C) to derive and propose hydrolysis mechanisms .

Q. How can contradictions in reported spectral data or physicochemical properties (e.g., melting points) be resolved?

- Data Reconciliation Strategies :

- Reproducibility Testing : Repeat synthesis and characterization under controlled conditions (e.g., drying method, solvent purity) .

- Polymorph Screening : Use X-ray diffraction (PXRD) to identify crystalline forms, which may explain melting point variations (reported range: 140–160°C) .

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT simulations of vibrational modes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.